7-Bromopyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
7-Bromopyrrolo[2,1-f][1,2,4]triazine: is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method includes the following steps :
Synthesis of Intermediate I: Reacting tert-butyl carbazate with 2,5-dimethoxy tetrahydrofuran to form 1-Boc-1-aminopyrrole.
Formation of Intermediate II: Reacting Intermediate I with methanesulfonic acid isocyanate to produce 1-Boc-1-amino-1H-pyrrole-2-carbonitrile.
Deamination: Deaminating Intermediate II under acidic conditions to obtain 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (Intermediate III).
Ring Closure Reaction: Reacting Intermediate III with formamidine acetate to form 4-aminopyrrolo[2,1-f][1,2,4]triazine (Intermediate IV).
Bromination: Reacting Intermediate IV with a brominating reagent to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials, minimizing reaction steps, and ensuring high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 7-Bromopyrrolo[2,1-f][1,2,4]triazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives of this compound.
Scientific Research Applications
Chemistry: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is used as a building block in organic synthesis to create more complex molecules and heterocyclic compounds .
Biology and Medicine: It is used in the synthesis of nucleobase analogs and other bioactive molecules .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of 7-Bromopyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
- 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine
- 7-Bromopyrrolo[1,2-f][1,2,4]triazin-4-amine
Comparison: 7-Bromopyrrolo[2,1-f][1,2,4]triazine is unique due to its specific arrangement of nitrogen and bromine atoms within the triazine ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the bromine atom at the 7-position can influence the compound’s ability to participate in substitution reactions and its overall stability .
Biological Activity
7-Bromopyrrolo[2,1-f][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the synthesis, biological evaluation, and therapeutic implications of this compound, particularly focusing on its cytotoxic and anti-proliferative properties.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical routes involving substitutions at the 7-position of pyrrolo[2,1-f][1,2,4]triazine derivatives. The compound's molecular formula is C6H5BrN4, with a molecular weight of approximately 213.03 g/mol. Its structure includes a bromine atom at the 7-position which is crucial for its biological activity.
Cytotoxicity
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. In a study evaluating pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, it was found that compounds with bromine or cyano groups at the 7-position showed significant anti-cancer activity in vitro against multiple cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cells. The cytotoxicity was confirmed through assays that measured cell viability and proliferation rates .
Anti-Proliferative Effects
The anti-proliferative activity of this compound has been attributed to its ability to induce apoptosis in cancer cells. In particular:
- Mechanism of Action : The compound appears to disrupt cell cycle progression and promote apoptotic pathways. For instance, it has been shown to downregulate key proteins involved in cell proliferation such as cyclin D1 and c-Myc while upregulating pro-apoptotic factors .
- Dose-Dependent Response : Studies indicate that the anti-proliferative effects are dose-dependent with higher concentrations leading to increased rates of apoptosis .
Case Study 1: Anti-Cancer Activity
A study highlighted the synthesis of various analogs of pyrrolo[2,1-f][1,2,4]triazine where this compound was tested against a panel of cancer cell lines. Results demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner with IC50 values indicating strong potency .
Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which is known to trigger apoptosis through oxidative stress pathways. This was particularly evident in HCT-116 cells where ROS levels correlated with apoptotic markers such as cleaved caspase-3 .
Data Tables
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis via ROS generation |
HCT-116 (Colon) | 3.5 | Cell cycle arrest and apoptosis |
SK-BR-3 (Breast) | 6.0 | Downregulation of cyclin D1 |
Properties
Molecular Formula |
C6H4BrN3 |
---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
7-bromopyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-5-3-8-4-9-10(5)6/h1-4H |
InChI Key |
NPWFMAGOPFZGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)Br |
Origin of Product |
United States |
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